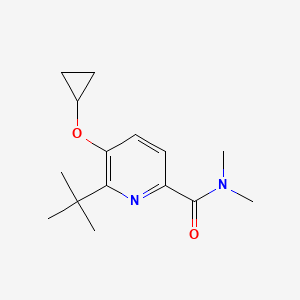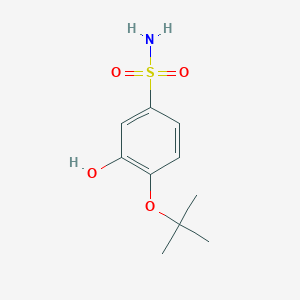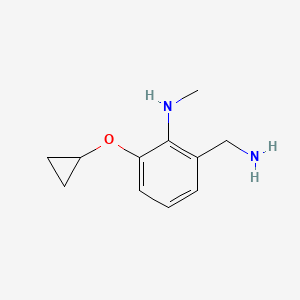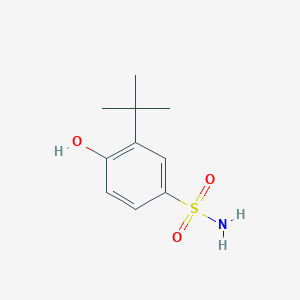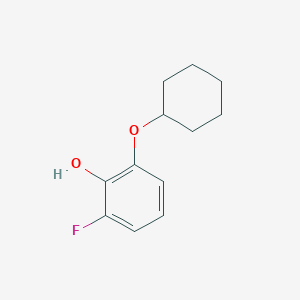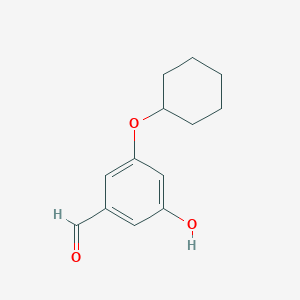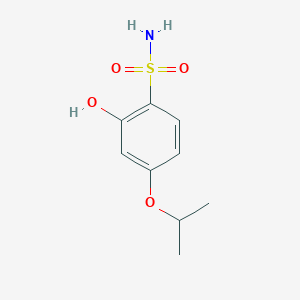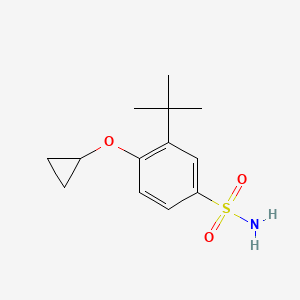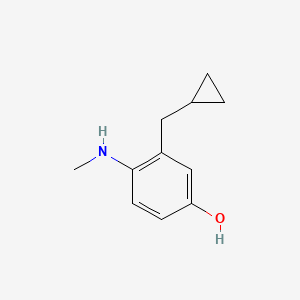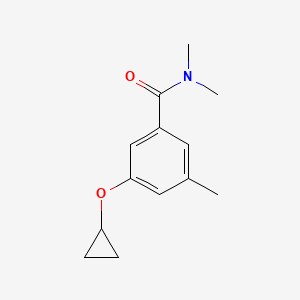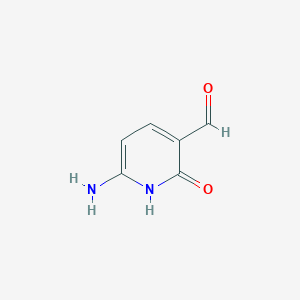
6-Amino-2-hydroxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-hydroxynicotinaldehyde is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 2nd position on the nicotinaldehyde ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-hydroxynicotinaldehyde typically involves the reaction of 2-hydroxynicotinaldehyde with an appropriate amine source under controlled conditions. One common method involves the use of 2-hydroxynicotinaldehyde as a starting material, which undergoes an amination reaction to introduce the amino group at the 6th position . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2-hydroxynicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-Amino-2-hydroxynicotinaldehyde has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Amino-2-hydroxynicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions. The compound’s structure allows it to bind to active sites on enzymes, leading to inhibition of their activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Amino-2-hydroxynicotinaldehyde include:
6-Aminonicotinamide: This compound has a similar structure but differs in its functional groups and biological activities.
2-Hydroxynicotinaldehyde: Lacks the amino group at the 6th position, resulting in different chemical properties and reactivity.
Uniqueness
Its ability to undergo diverse chemical reactions and its role as a versatile building block in organic synthesis highlight its significance .
Propiedades
Fórmula molecular |
C6H6N2O2 |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
6-amino-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H3,7,8,10) |
Clave InChI |
VUXGUXHTQMBFBW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=C1)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


